Tirabrutinib hydrochloride
CAS No.: 1439901-97-9
Cat. No.: VC0545416
Molecular Formula: C25H23ClN6O3
Molecular Weight: 490.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1439901-97-9 |
---|---|
Molecular Formula | C25H23ClN6O3 |
Molecular Weight | 490.9 g/mol |
IUPAC Name | 6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride |
Standard InChI | InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 |
Standard InChI Key | UQYDCIJFACDXSG-GMUIIQOCSA-N |
Isomeric SMILES | CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
SMILES | CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Canonical SMILES | CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Structural Characteristics
The structure of tirabrutinib hydrochloride incorporates a purine scaffold substituted with phenoxyphenyl and pyrrolidinyl groups. These modifications enhance its binding affinity and selectivity for BTK. The hydrochloride salt form improves the compound's solubility and stability for oral administration .
Physicochemical Properties
Key physicochemical parameters of tirabrutinib hydrochloride include:
Parameter | Value |
---|---|
Molecular Formula | |
Molecular Weight | 490.9 g/mol |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 105 Ų |
Formal Charge | 0 |
Complexity | 825 |
These properties are crucial for understanding the compound's pharmacokinetics and pharmacodynamics.
Pharmacological Mechanism
Targeting Bruton’s Tyrosine Kinase
Bruton’s tyrosine kinase (BTK) is a cytoplasmic enzyme belonging to the Tec family of kinases. It plays a pivotal role in B-cell receptor signaling, which is essential for B-cell maturation and survival . Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune conditions.
Tirabrutinib hydrochloride covalently binds to the cysteine residue within BTK's active site, irreversibly inhibiting its activity . This inhibition disrupts downstream signaling pathways, leading to reduced proliferation and survival of malignant B cells.
Enhanced Selectivity
As a second-generation BTK inhibitor, tirabrutinib hydrochloride exhibits improved selectivity compared to earlier compounds like ibrutinib. This selectivity minimizes off-target effects on other kinases, thereby reducing adverse events .
Pharmacokinetics
Tirabrutinib hydrochloride demonstrates favorable pharmacokinetic properties:
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Absorption: Rapid oral absorption with peak plasma concentrations achieved within hours.
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Distribution: Extensive tissue penetration due to its lipophilic nature.
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Metabolism: Primarily metabolized by cytochrome P450 enzymes.
Clinical Applications
Treatment of B-Cell Malignancies
Tirabrutinib hydrochloride has shown efficacy in treating relapsed or refractory B-cell malignancies such as chronic lymphocytic leukemia (CLL), Waldenström's macroglobulinemia (WM), and mantle cell lymphoma (MCL) . By inhibiting BTK, the compound disrupts survival signals in malignant B cells, leading to apoptosis.
Autoimmune Disorders
Tirabrutinib hydrochloride is being investigated for autoimmune conditions such as Sjögren's syndrome and pemphigus vulgaris . By modulating B-cell activity, it may alleviate symptoms associated with autoimmunity.
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